Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate

Description

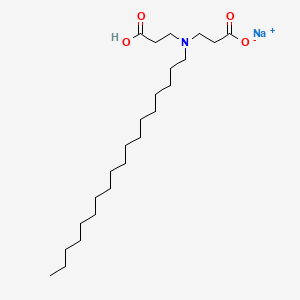

Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate is an amphoteric surfactant characterized by a long hydrophobic octadecyl (C18) chain and a hydrophilic carboxylate group. Its structure enables dual functionality, acting as a cationic surfactant in acidic conditions and an anionic surfactant in alkaline environments. This compound is notable for its stability under high temperatures and extreme pH conditions, making it suitable for industrial applications such as hard-surface cleaning, food equipment sanitation, and automotive detergents . The synthesis typically involves the reaction of octadecylamine with acrylic acid derivatives, followed by sodium salt formation .

Properties

CAS No. |

25054-73-3 |

|---|---|

Molecular Formula |

C24H46NNaO4 |

Molecular Weight |

435.6 g/mol |

IUPAC Name |

sodium;3-[2-carboxyethyl(octadecyl)amino]propanoate |

InChI |

InChI=1S/C24H47NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(21-18-23(26)27)22-19-24(28)29;/h2-22H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1 |

InChI Key |

ZWTPGLDWRUXDAX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCC(=O)O)CCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate typically involves the reaction of octadecylamine with beta-alanine in the presence of a carboxyethylating agent. The reaction is carried out under basic conditions, often using sodium hydroxide or sodium carbonate as the base. The process involves the following steps:

Reaction of Octadecylamine with Beta-Alanine: Octadecylamine is reacted with beta-alanine to form an intermediate.

Carboxyethylation: The intermediate is then carboxyethylated using a carboxyethylating agent such as 3-chloropropionic acid.

Neutralization: The reaction mixture is neutralized with sodium hydroxide to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and controlled temperature conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amines and carboxylic acids.

Substitution: The compound can undergo substitution reactions, particularly at the carboxyethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.

Major Products Formed

Oxidation: Formation of carboxylic acids and aldehydes.

Reduction: Formation of primary amines and alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate is primarily based on its ability to interact with both hydrophobic and hydrophilic molecules. This interaction is facilitated by the compound’s amphiphilic structure, which allows it to form micelles and other aggregates. These aggregates can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to changes in membrane permeability and protein function.

Comparison with Similar Compounds

Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate (CAS 94441-92-6)

- Structure : Shorter branched alkyl chain (2-ethylhexyl, C8) compared to the octadecyl (C18) chain.

- Properties : Low-foaming amphoteric surfactant with high stability in acidic and alkaline conditions.

- Applications : Used in industrial and household cleaning agents due to reduced foam generation and compatibility with hard water .

Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate (CAS 93982-27-5)

- Structure : Unsaturated 9-octadecenyl (C18:1) chain and disodium salt form.

- Properties : Enhanced solubility in polar solvents due to the double bond and dual carboxylate groups.

- Applications : Serves as a chemical intermediate in agrochemicals and pharmaceuticals, emphasizing its role in synthesis rather than direct surfactant use .

Sodium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate (CAS 14960-06-6)

Hydroxy-Substituted Derivatives

- Examples :

- Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate (CAS 70521-74-3)

- Sodium N-(2-hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alaninate (CAS 70521-77-6)

- Structure : Hydroxy groups on both alkyl and ethyl chains.

- Applications : Preferred in cosmetics and dermatological formulations .

Physicochemical and Performance Comparison

Key Research Findings

Chain Length vs. Performance : Longer alkyl chains (e.g., C18) enhance soil removal in heavy-duty cleaners but reduce solubility. Shorter chains (C8–C12) improve water compatibility and mildness .

Unsaturation Effects : The double bond in 9-octadecenyl derivatives improves solubility but reduces thermal stability compared to saturated analogues .

Hydroxy Group Impact : Hydroxy substitution increases biodegradability and reduces environmental persistence, critical for eco-friendly formulations .

Salt Form Differences: Disodium salts (e.g., CAS 93982-27-5) exhibit higher ionic strength, favoring use in synthesis, while monosodium forms are optimal for surfactant applications .

Biological Activity

Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate, a surfactant and amphiphilic compound, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting the compound's significance in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₃₅N₃O₄S

- CAS Number : 25054-73-3

- Molecular Weight : 373.56 g/mol

The compound features a long hydrophobic octadecyl chain and a polar carboxyethyl group, contributing to its surfactant properties. This unique structure facilitates interactions with biological membranes.

Mechanisms of Biological Activity

This compound exhibits several biological activities:

-

Antimicrobial Activity :

- Exhibits significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria.

- The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

-

Anti-inflammatory Effects :

- Inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

- Modulates signaling pathways associated with inflammation, potentially through the NF-kB pathway.

-

Cell Membrane Interaction :

- Alters the fluidity and permeability of cell membranes, which can enhance drug delivery systems.

- Facilitates the transport of therapeutic agents across biological barriers.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Research conducted on LPS-stimulated macrophages showed that treatment with this compound reduced cytokine production by 50% compared to untreated controls. This suggests its utility in managing inflammatory conditions.

Data Table: Biological Activities Summary

Safety and Toxicity

While this compound shows promising biological activities, it is essential to assess its safety profile. Preliminary toxicity studies indicate low cytotoxicity at therapeutic concentrations; however, further investigations are necessary to evaluate long-term effects and systemic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.